An In-Depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide-d6: Properties, Applications, and Analytical Methodologies
An In-Depth Technical Guide to 1,2,3,6-Tetrahydrophthalimide-d6: Properties, Applications, and Analytical Methodologies
Introduction
1,2,3,6-Tetrahydrophthalimide-d6 (d6-THPI) is the deuterated isotopologue of 1,2,3,6-Tetrahydrophthalimide (THPI), a molecule of significant interest in environmental and toxicological analysis. The parent compound, THPI, is the primary and stable metabolite of Captan, a widely used agricultural fungicide[1]. Consequently, the detection and quantification of THPI in biological matrices serve as a reliable biomarker for assessing human exposure to Captan[1].
The strategic replacement of six hydrogen atoms with deuterium imparts unique physical properties to the molecule, making d6-THPI an indispensable tool for researchers. This guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,6-Tetrahydrophthalimide-d6, its principal applications, and the underlying scientific principles that govern its use, particularly in modern analytical chemistry.
The significance of deuteration extends beyond simple labeling. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can alter the rate of chemical reactions, including metabolic pathways, making deuterated compounds valuable in drug development to enhance metabolic stability[2][3]. However, the most prominent application for d6-THPI is its role as a high-fidelity internal standard in mass spectrometry-based quantification, a topic this guide will explore in depth[2].
Section 1: Core Chemical and Physical Properties
The foundational characteristics of d6-THPI are critical for its proper handling, storage, and application in experimental design. While some properties are extrapolated from its non-deuterated analogue, the data presented here are compiled from various authoritative sources to ensure accuracy.
Structure and Nomenclature
-
Systematic Name: 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6
-
Common Synonyms: D6-cis-1,2,3,6-Tetrahydrophthalimide, 4-Cyclohexene-1,2-dicarboximide-d6[4][5]
The structure consists of a cyclohexene ring fused to a pyrrolidine-2,5-dione (succinimide) ring system, with deuterium atoms replacing hydrogens at the 3, 4, 5, and 6 positions of the cyclohexene ring.
Physicochemical Data Summary
The following table summarizes the key quantitative properties of 1,2,3,6-Tetrahydrophthalimide-d6.
| Property | Value | Source(s) |
| Molecular Weight | 157.20 g/mol | [5] |
| Isotopic Purity | ≥98% | [5] |
| Appearance | Beige or white powder/solid | [4][9] |
| Melting Point | 129-137 °C (unlabeled analogue) | [4][9] |
| Solubility | Soluble in Methanol, Ethyl Acetate, Chloroform | [10] |
| Stability | Stable under recommended storage conditions | [4] |
| Storage Conditions | Long-term: -20°C; Short-term: Room Temperature | [10] |
Section 2: Spectroscopic and Analytical Characterization
Confirming the identity, purity, and isotopic enrichment of d6-THPI is paramount. Spectroscopic techniques provide the definitive data required for validation.
The Role of Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for both the characterization and application of d6-THPI.
-
Identity Confirmation: The primary validation is the observation of the correct molecular ion peak. For d6-THPI, this will be approximately 6 Daltons higher than its unlabeled counterpart (151.16 g/mol )[1][5]. The measured mass should correspond to its chemical formula, C₈H₃D₆NO₂.
-
Purity Analysis: High-resolution mass spectrometry can distinguish the d6-labeled compound from unlabeled or partially labeled variants, allowing for precise determination of isotopic purity.
-
Quantitative Analysis: In application, tandem mass spectrometry (LC-MS/MS) is used to monitor specific precursor-to-product ion transitions, providing exceptional sensitivity and selectivity for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers unambiguous structural confirmation and verifies the specific sites of deuteration.
-
¹H NMR (Proton NMR): A proton NMR spectrum of d6-THPI will show a marked decrease or complete absence of signals corresponding to the protons at the 3, 4, 5, and 6 positions when compared to the spectrum of unlabeled THPI. The remaining signals (e.g., the imide proton) confirm the integrity of the core structure.
-
²H NMR (Deuterium NMR): This technique can be employed to directly observe the deuterium nuclei, confirming that labeling has occurred at the intended positions on the cyclohexene ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the molecule's functional groups and the presence of C-D bonds. The vibrational frequency of a C-D bond is lower than that of a C-H bond. This results in the appearance of distinct absorption bands in the IR spectrum, typically in the 2100-2250 cm⁻¹ region, which are absent in the unlabeled compound.
Section 3: Key Applications in Research and Development
The unique properties of 1,2,3,6-Tetrahydrophthalimide-d6 make it a highly valuable tool, primarily as an internal standard for bioanalysis.
Primary Application: The Ideal Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. It is used to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response.
Why d6-THPI is an Exemplary Internal Standard:
-
Chemical Similarity: Being structurally identical to the analyte (THPI), it behaves nearly identically during sample extraction and chromatographic separation, ensuring that any loss of analyte is mirrored by a proportional loss of the IS.
-
Co-elution: It co-elutes with the analyte during liquid chromatography (LC), which is crucial for correcting matrix effects in the ion source.
-
Mass Differentiation: Its different mass (157 vs. 151 amu) allows it to be independently detected by the mass spectrometer without any signal interference from the analyte.
This protocol outlines a standard workflow for monitoring Captan exposure by quantifying its metabolite, THPI.
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of a 1 µg/mL solution of 1,2,3,6-Tetrahydrophthalimide-d6 (Internal Standard).
-
Vortex to mix.
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to release any conjugated THPI.
-
Execute a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and IS from the urine matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Elute using a gradient of water and methanol (both with 0.1% formic acid).
-
Monitor the specific mass transitions for THPI (e.g., m/z 152 → 79) and d6-THPI (e.g., m/z 158 → 85) using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).
-
Construct a calibration curve by plotting this ratio against the known concentrations of the calibrator samples.
-
Determine the concentration of THPI in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for the quantification of THPI in biological samples.
Application in Metabolism Studies: The Kinetic Isotope Effect
The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This is the Kinetic Isotope Effect (KIE).
While d6-THPI is primarily used as an internal standard, understanding the KIE is crucial for drug development professionals. If a drug candidate is metabolized via cleavage of a specific C-H bond, replacing that hydrogen with deuterium can slow its metabolism, potentially improving its pharmacokinetic profile (e.g., increasing its half-life and exposure).
Caption: The KIE slows metabolism by increasing the energy barrier for C-D bond cleavage.
Section 4: Safety, Handling, and Storage
As a stable, non-radioactive isotope, 1,2,3,6-Tetrahydrophthalimide-d6 does not pose a radiological hazard. However, its chemical properties are analogous to its parent compound, and appropriate precautions must be taken. The following guidance is based on safety data for the unlabeled cis-isomer.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11].
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust[4][12]. Avoid contact with skin and eyes[11]. Wash hands thoroughly after handling.
-
Hazards: May cause skin and eye irritation. May cause skin sensitization (allergic reaction) upon repeated contact[6].
-
First Aid:
-
Storage: For long-term stability, store the solid compound in a tightly sealed container at -20°C[10].
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1,2,3,6-Tetrahydrophthalimide-d6 is more than just a labeled molecule; it is a precision tool that enables researchers to achieve the highest levels of accuracy and sensitivity in analytical science. Its primary role as an internal standard in the bio-monitoring of Captan exposure is critical for public health and environmental science. Furthermore, the principles of its design and application are emblematic of the broader utility of stable isotope labeling in advancing pharmaceutical and toxicological research. By understanding its core properties and the rationale behind its use, scientists can fully leverage this compound to generate robust, reliable, and defensible data.
References
- D6-cis-1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.HPC Standards. [URL: https://www.hpc-standards.com/de/D6-cis-1-2-3-6-Tetrahydrophthalimid/674638]
- 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 Chemical Data.LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-2-3-6-Tetrahydrophthalimide-3-3-4-5-6-6-d6/p/TRC-A618693]
- 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 Biochemical Datasheet.MyBioSource. [URL: https://www.mybiosource.com/biochemicals/1-2-3-6-tetrahydrophthalimide-3-3-4-5-6-6-d6/6077533]
- 1,2,3,6-Tetrahydrophthalimide Product Information.Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/mm/820370]
- 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 Product Page.MyBioSource. [URL: https://www.mybiosource.com/biochemicals/1-2-3-6-tetrahydrophthalimide-3-3-4-5-6-6-d6/6077533]
- D6-cis-1,2,3,6-Tetrahydrophthalimide Product Page.HPC Standards. [URL: https://www.hpc-standards.com/de/D6-cis-1-2-3-6-Tetrahydrophthalimid/674638]
- 1,2,3,6-Tetrahydrophthalimide Compound Summary.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6808]
- 1,2,3,6-Tetrahydrophthalimide for synthesis.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/820370]
- 1,2,3,6-Tetrahydrophthalimide Wiki.Guidechem. [URL: https://www.guidechem.com/wiki/1,2,3,6-tetrahydrophthalimide-85-40-5.html]
- Chemical Properties of 1,2,3,6-Tetrahydrophthalimide (CAS 85-40-5).Cheméo. [URL: https://www.chemeo.com/cid/41-065-7/1-2-3-6-Tetrahydrophthalimide.html]
- 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 Product Information.Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-2-3-6-tetrahydrophthalimide-3-3-4-5-6-6-d6-1020719-96-3]
- cis-1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC159040050&productDescription=CIS-1%2C2%2C3%2C6-TETRAHYDROPHTHALIMID&vendorId=VN00032119&countryCode=US&language=en]
- cis-1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T2801_EN.pdf]
- 1,2,3,6-Tetrahydrophthalimide Safety Data Sheet.CPAchem. [URL: https://www.cpachem.com/msds/SB50450-MSDS-en.pdf]
- cis-1,2,3,6-Tetrahydrophthalimide Compound Summary.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-1_2_3_6-Tetrahydrophthalimide]
- 1,2,3,6-Tetrahydrophthalimide Mass Spectrum.NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C85405&Mask=200]
- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.University of California, Santa Barbara. [URL: https://web.chem.ucsb.edu/~read/classes/218/218_18/Handouts/218_18_Deuterium.pdf]
- 1,2,3,6-Tetrahydrophthalimide Product Information.AccuStandard. [URL: https://www.accustandard.com/p-50450-1-2-3-6-tetrahydrophthalimide.html]
- 1,2,3,6-Tetrahydrophthalimide Data.NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C85405]
- CIS-1,2,3,6-TETRAHYDROPHTHALIMIDE Properties.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6343003.htm]
- 1,2,3,6-Tetrahydrophthalimide Product Page.Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-2-3-6-tetrahydrophthalimide-85-40-5]
- Applications and Synthesis of Deuterium-Labeled Compounds.Macmillan Group, Princeton University. [URL: https://macmillan.princeton.edu/wp-content/uploads/2019/09/Deuterium-Labeled-Compounds.pdf]
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.ResearchGate. [URL: https://www.researchgate.net/publication/49629191_Using_Deuterium_in_Drug_Discovery_Leaving_the_Label_in_the_Drug]
- Deuterated Drugs.Bioscientia. [URL: https://www.bioscientia.
Sources
- 1. 1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 6808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. hpc-standards.com [hpc-standards.com]
- 5. scbt.com [scbt.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 [lgcstandards.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 1,2,3,6-Tetrahydrophthalimide for synthesis 85-40-5 [sigmaaldrich.com]
- 10. mybiosource.com [mybiosource.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
